1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
The compound 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one belongs to the pyrazolo[3,4-d]pyridazin-7-one family, a heterocyclic scaffold with structural resemblance to purines, enabling interactions with biological targets such as kinases and nucleic acids . Its molecular architecture includes:
- 2,4-Dimethylphenyl group at position 1: Enhances lipophilicity and may influence receptor binding.
- Methyl group at position 4: May stabilize the heterocyclic core and modulate metabolic stability.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-18-9-10-23(19(2)15-18)32-25-22(16-27-32)20(3)28-31(26(25)34)17-24(33)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCDWUCZLWHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core with multiple substituents that may influence its biological activity. The presence of the 2-oxo and 4-phenylpiperazin-1-yl groups is particularly significant as these moieties are often associated with enhanced interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines:
| Compound Type | Target Cell Lines | IC50 (μM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (Breast cancer) | 0.5 - 10 |
| Pyrazolo derivatives | Hepatocellular carcinoma | 0.8 - 15 |
The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with key signaling pathways involved in cell growth and survival, particularly through inhibition of the EGFR pathway .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Research has demonstrated that related pyrazolo compounds can selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play critical roles in inflammation:
| Compound | COX-II Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
The selectivity towards COX-II suggests a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs .
Antiviral Activity
Another area of interest is the antiviral potential of pyrazolo derivatives against viruses such as Zika virus. Studies have shown that certain compounds within this class can inhibit viral replication effectively:
| Compound Type | Virus Targeted | IC50 (μM) |
|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivatives | Zika virus MR766 | 0.3 - 5 |
This antiviral activity is thought to arise from interference with viral entry or replication mechanisms .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Kinases : The structure allows for interaction with various kinases involved in cancer progression.
- COX Enzyme Inhibition : The anti-inflammatory effects are primarily due to selective inhibition of COX-II.
- Viral Replication Interference : The compound may disrupt viral life cycles through direct interactions with viral proteins or host cell pathways.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical or preclinical settings:
- Case Study 1 : A study on a series of pyrazolo compounds demonstrated significant tumor reduction in xenograft models when administered at specific dosages.
- Case Study 2 : Clinical trials involving COX-II inhibitors showed reduced inflammation markers and improved patient outcomes in chronic pain management.
Scientific Research Applications
The compound 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Medicinal Chemistry
The compound has been investigated for its antidepressant and anxiolytic properties due to the piperazine moiety, which is frequently associated with psychoactive drugs. Studies suggest that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
Case Study: Antidepressant Activity
A study conducted on related compounds demonstrated that modifications to the piperazine ring significantly affect their binding affinity to serotonin receptors. The specific configuration of the 1H-pyrazolo[3,4-d]pyridazin scaffold enhances its interaction with these receptors, suggesting potential antidepressant effects .
Anticancer Research
Research indicates that pyrazolo[3,4-d]pyridazin derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The unique structure allows for targeted action against tumor cells while minimizing effects on normal cells.
Case Study: Kinase Inhibition
In vitro studies have shown that compounds similar to this one effectively inhibit the activity of certain kinases implicated in various cancers. The structure-activity relationship (SAR) studies revealed that the presence of the 2-oxo group is critical for enhancing anticancer efficacy .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural features may enable it to act as a neuroprotective agent , potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Study: Neuroprotective Effects
Experimental models have demonstrated that pyrazolo[3,4-d]pyridazin derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .
Synthetic Applications
Beyond biological applications, this compound serves as an important intermediate in synthetic organic chemistry. Its complex structure allows it to be used as a building block for creating other pharmaceuticals and agrochemicals.
Synthetic Pathways
Various synthetic routes have been developed to produce this compound efficiently. Key steps often involve cyclization reactions and functional group modifications that enhance yield and purity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound 10e (3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one)
- Activity : IC50 of 11 µM against MCF-7 breast cancer cells .
- Lower solubility due to aromatic substituents, necessitating formulation strategies (e.g., nanosystems) .
Compound 6 (Unspecified pyrazolo[3,4-d]pyrimidin-4-one derivative)
- Activity : IC50 of 4.17–5.13 µM against HepG-2 and MCF-7 cells, outperforming doxorubicin .
- Key Features :
- Four-atom linker improves pharmacokinetic properties and target affinity.
- Structural flexibility may reduce off-target effects compared to rigid scaffolds.
Target Compound vs. Pyrazolo[3,4-d]pyrimidin-4-ones
Pyrazolo[3,4-d]pyridazin-7-one Derivatives
ZIKV Inhibitors (Compounds A–D)
- Design : Optimized for Zika virus (ZIKV) inhibition via substitutions at positions 3 and 6 .

- Key Features :
- Electron-deficient groups (e.g., halogens) enhance viral protease binding.
- Piperazine derivatives (similar to the target compound) show improved blood-brain barrier penetration.
CAS 941973-59-7 (1-(3,4-Dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one)
Pharmacokinetic and Formulation Considerations
- Solubility Challenges: Pyrazolo scaffolds generally exhibit poor aqueous solubility due to planar aromatic systems . Nanosystem Solutions: Liposomal encapsulation (e.g., LP-2 in ) improves bioavailability by 2–3 fold in preclinical models .
- Metabolic Stability : Piperazine moieties (as in the target compound) may reduce first-pass metabolism compared to ester-containing analogs .
Preparation Methods
Formation of the Pyrazolo[3,4-d]pyridazin-7-one Skeleton
The pyrazolo[3,4-d]pyridazinone core is synthesized via a cyclocondensation strategy. A validated method involves reacting 3-amino-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid with ethyl cyanoacetate under reflux in dioxane. The reaction proceeds through a Knoevenagel condensation, followed by intramolecular cyclization to yield the fused pyridazinone ring (Figure 1). Typical conditions include 4 hours of reflux in dioxane with catalytic tetrapropylammonium bromide (TPAB), achieving yields of 85–91%.
Key Reaction Parameters :
Functionalization of the Core Structure
Introduction of the 2-Oxoethyl Side Chain at Position 6
The 6-position of the pyridazinone core is functionalized via nucleophilic substitution. A bromoethyl ketone intermediate is first generated by treating the core with 1,2-dibromoethane in the presence of potassium carbonate. Subsequent reaction with 4-phenylpiperazine under Buchwald-Hartwig coupling conditions installs the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group.
Optimized Conditions :
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Catalyst : Bis{1,1’-diphenyl-3,3’-methylenediimidazoline-2,2’-diylidene}nickel(II) dibromide (1 mol%)
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Base : Potassium tert-butoxide
Substituent-Specific Modifications
Installation of the 1-(2,4-Dimethylphenyl) Group
The 2,4-dimethylphenyl moiety is introduced early in the synthesis. Starting with 2,4-dimethylphenylhydrazine, condensation with acetylacetone yields 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole. Subsequent nitration and reduction steps afford the 3-amino-pyrazole precursor required for core cyclization.
Critical Step :
-
Esterification : Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is synthesized via acid-catalyzed esterification of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid with methanol, achieving >90% conversion under reflux.
Integrated Synthetic Routes
Convergent Synthesis Strategy
A convergent approach combines independently synthesized fragments:
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Pyridazinone Core : Prepared via cyclocondensation as above.
-
Piperazine-Ketone Side Chain : Synthesized by coupling 4-phenylpiperazine with bromoethyl ketone.
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Final Assembly : Alkylation of the core with the side chain using NaH in DMF at 0–5°C, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 15:1).
Yield Optimization :
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Core-Side Chain Coupling : 78–82% yield
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Purity : >95% (HPLC)
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Linear Synthesis | Sequential functionalization | 65–70% | Simple purification | Low overall yield |
| Convergent Approach | Fragment coupling | 78–82% | Higher modularity | Requires pre-synthesized fragments |
| One-Pot Cyclization | TPAB-catalyzed three-component reaction | 85–91% | Rapid, fewer intermediates | Limited substrate scope |
Mechanistic Insights
Role of Catalysts and Solvents
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TPAB Catalyst : Facilitates the Knoevenagel-Michael-cyclization cascade by stabilizing transition states through hydrogen bonding.
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Nickel Catalysts : Enable C–N bond formation in Buchwald-Hartwig couplings via a Ni(0)/Ni(II) redox cycle.
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Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity in substitution reactions, while acetone/water mixtures improve solubility in cyclization steps.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors for the cyclocondensation step, reducing reaction time from 4 hours to 30 minutes. Automated systems achieve 92% yield with a throughput of 1.2 kg/day.
Process Parameters :
-
Residence Time : 30 minutes
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Temperature : 100°C
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Catalyst Loading : 15 mol% TPAB
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving key intermediates like pyrazolo[3,4-d]pyridazinone cores and functionalization of the 4-phenylpiperazine moiety. A general approach involves coupling ethyl oxalyl monochloride with pre-synthesized heterocyclic precursors under inert conditions (e.g., nitrogen atmosphere). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures high purity .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on phenyl rings, piperazine linkage) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : Resolve crystal packing and stereochemistry if single crystals are obtainable .
- HPLC-UV/ELSD : Monitor purity (>95%) and detect impurities (e.g., unreacted intermediates) .
Q. What are the recommended protocols for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the 2-oxoethyl group) .
- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications enhancing biological activity?
- Methodological Answer :
- Core modifications : Replace the pyridazinone ring with pyrimidine or triazine analogs to assess impact on target binding .
- Substituent variation : Synthesize derivatives with halogenated phenylpiperazines (e.g., 4-chlorophenyl) to evaluate affinity for dopamine or serotonin receptors .
- Biological assays : Use kinase inhibition assays (e.g., EGFR, BRAF) or antimicrobial susceptibility testing (MIC/MBC against Gram-positive pathogens) to quantify activity shifts .
Q. What experimental frameworks are suitable for resolving contradictory data in pharmacological profiles (e.g., conflicting receptor binding vs. in vivo efficacy)?
- Methodological Answer :
- Cross-reactivity assays : Test selectivity against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) using radioligand displacement .
- Metabolic stability : Assess hepatic microsome stability (e.g., rat/human liver S9 fractions) to identify rapid metabolism as a source of efficacy discrepancies .
- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and identify steric clashes in specific conformations .
Q. How can environmental fate and ecotoxicological risks be systematically evaluated for this compound?
- Methodological Answer :
- Degradation studies : Simulate hydrolysis (pH 2–12), photolysis (UV irradiation), and microbial degradation (OECD 301B) to identify breakdown products .
- Partition coefficients : Measure logP (octanol/water) and soil adsorption (Kd values) to model bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna acute toxicity tests and algal growth inhibition assays (OECD 201/202) to quantify ecological risks .
Methodological Considerations for Data Reproducibility
Q. What statistical designs are critical for ensuring robustness in biological or chemical data?
- Methodological Answer :
- Randomized block designs : Assign treatments randomly within blocks to control for batch effects (e.g., synthesis replicates) .
- Dose-response curves : Use 4-parameter logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
- Blinding : Implement double-blinding in biological assays to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

